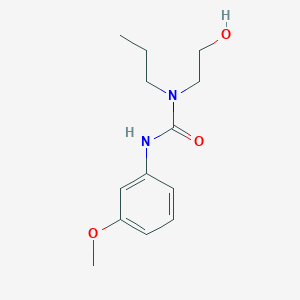![molecular formula C12H10N4O4 B14913327 (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide is a complex organic compound with a unique structure that includes a furan ring, a nitrophenyl group, and a hydrazinecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide typically involves the condensation of 5-(3-nitrophenyl)furan-2-carbaldehyde with hydrazinecarboxamide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinecarboxamide moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide: Unique due to the presence of both a furan ring and a nitrophenyl group.
(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide: Similar structure but with a different position of the nitro group.
(2E)-2-{[5-(3-aminophenyl)furan-2-yl]methylidene}hydrazinecarboxamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H10N4O4 |
|---|---|
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]urea |
InChI |
InChI=1S/C12H10N4O4/c13-12(17)15-14-7-10-4-5-11(20-10)8-2-1-3-9(6-8)16(18)19/h1-7H,(H3,13,15,17)/b14-7+ |
Clé InChI |
PPJWLXQCNMOYAR-VGOFMYFVSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B14913253.png)




![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)






